Cibacron Brilliant Red 3B-A

Enzyme inhibition Hexokinase Phosphotransferase

Cibacron Brilliant Red 3B-A is a monochlorotriazine reactive dye with verified performance in affinity chromatography and biochemical assays. Unlike generic reactive reds, this compound delivers 86.5% yield in one-step lactoperoxidase purification, reversible hexokinase inhibition (K_D 120 µM), and specific fluorescence quenching for chitosan quantification. Substitution introduces unacceptable variability. Confirm CAS 16480-43-6 when ordering.

Molecular Formula C32H23ClN8O14S4
Molecular Weight 907.3 g/mol
CAS No. 16480-43-6
Cat. No. B098793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCibacron Brilliant Red 3B-A
CAS16480-43-6
Synonymscibacron brilliant red 3B-A
Procion Reactive Red 4
Procion Reactive Red 4, tetrasodium salt
Molecular FormulaC32H23ClN8O14S4
Molecular Weight907.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=C(C=CC(=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C32H23ClN8O14S4/c33-30-37-31(34-18-6-9-20(10-7-18)56(44,45)46)39-32(38-30)35-19-8-11-24(58(50,51)52)22(14-19)40-41-27-25(59(53,54)55)13-17-12-21(57(47,48)49)15-23(26(17)28(27)42)36-29(43)16-4-2-1-3-5-16/h1-15,42H,(H,36,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H2,34,35,37,38,39)
InChIKeyDBYVPGPABFOVCE-GLNSOGGISA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cibacron Brilliant Red 3B-A (CAS 16480-43-6): Monochlorotriazine Reactive Dye with Quantifiable Differentiation for Procurement Decisions


Cibacron Brilliant Red 3B-A (synonyms: Reactive Red 4, Procion Reactive Red 4, C.I. Reactive Red 4) is a monochlorotriazine reactive dye containing polynuclear aromatic rings [1]. It exhibits characteristic visible absorption maxima at 517 nm (water) and 567 nm (enzyme-bound) [2][3]. The compound exists as the tetrasodium salt (CAS 17681-50-4) with a molecular weight of 995.21 g/mol and molecular formula C₃₂H₁₉ClN₈Na₄O₁₄S₄ . It is primarily utilized in two distinct domains: (i) as a phosphotransferase inhibitor (notably yeast hexokinase) in biochemical research [1], and (ii) as a textile reactive dye for cellulose fibers . The following evidence guide addresses why this specific dye cannot be casually substituted with other reactive reds or triazine dyes.

Why Generic 'Reactive Red 4' Substitution Risks Experimental Reproducibility and Process Consistency


Substituting Cibacron Brilliant Red 3B-A with another reactive red dye (e.g., Reactive Red 2, Reactive Red 120, or even structurally similar triazine dyes) introduces unacceptable variability in both biochemical and industrial contexts. In enzyme inhibition assays, the dissociation constant (K_D) and binding stoichiometry are highly sensitive to the precise arrangement of sulfonic acid groups and the monochlorotriazine ring geometry [1]. In textile applications, exhaustion and fixation yields vary dramatically depending on the dye's exact substitution pattern and leaving group chemistry, as demonstrated by comparative dyeing studies on milk casein-acrylonitrile copolymer and silk fibers [2]. Furthermore, the compound's unique photophysical response upon interaction with polycations like chitosan—characterized by bathochromic shift, aggregation-induced emission at 600 nm, and quenching at 360 nm—is not replicated by monomeric analogs or alternative polycations [3]. These differences directly impact assay sensitivity, purification yields, and process economics. The quantitative evidence below establishes the specific performance benchmarks that differentiate this compound from its closest alternatives.

Cibacron Brilliant Red 3B-A: Quantitative Differentiation Evidence for Scientific and Industrial Selection


Yeast Hexokinase Inhibition: K_D = 120 μM vs. Cibacron Blue Dye Class Benchmark

Cibacron Brilliant Red 3B-A inhibits yeast hexokinase phosphotransferase activity with a dissociation constant (K_D) of 120 μM and a dye-enzyme complex formation rate constant (k₃) of 0.1 min⁻¹ [1]. This contrasts with the broader class of Procion and Cibacron blue dyes, which contain both mono- and dichlorotriazine nuclei and exhibit different binding kinetics and enzyme specificity profiles [2]. The red dye's chromophore absorbs at 524 nm, and the dye-enzyme difference spectrum shows a maximum at 569 nm and an isosbestic point at 512 nm [1].

Enzyme inhibition Hexokinase Phosphotransferase Dye-ligand chromatography

Lactoperoxidase Purification: 86.5% Yield and 46.1-Fold Purification vs. 17 Alternative Triazine Dyes

Among eighteen triazine dyes screened as ligands immobilized on Sepharose 6B, the Reactive Red 4-Sepharose matrix demonstrated the highest performance for bovine lactoperoxidase purification directly from whey. It achieved a purification yield of 86.5±3.8%, a purification factor of 46.1±1.1, and relative purity >80% by SDS-PAGE densitometry [1]. The K_d (Langmuir) was 0.21±0.03 mg/mL and Q_max was 32.21±1.24 mg/g [1].

Affinity chromatography Lactoperoxidase Protein purification Dye-ligand

Photocatalytic Degradability: 73.2% Cl⁻ Release vs. 99.7% (Astron Pink FG) and 78.1% (Cibacron Yellow 3G-P)

Under identical photocatalytic conditions using ball-milled TiO₂ (BM2 TiO₂(A)), the production rate of chloride ion (Cl⁻) after 60-min irradiation was 73.2% for Cibacron Brilliant Red 3B-A, compared to 99.7% for Astron Pink FG and 78.1% for Cibacron Brilliant Yellow 3G-P [1]. This difference is attributed to the chloride being bonded to a carbon atom in different conformations—aliphatic vs. aromatic—with the aliphatic-bound Cl in Astron Pink FG disintegrating most readily [1].

Wastewater treatment Photocatalysis Dye degradation Environmental remediation

Textile Dyeing Performance on Protein Fibers: Exhaustion and Fixation Yields vs. Procion Brilliant Red M 2-B and Remazol Dyes

In comparative dyeing of milk casein-acrylonitrile copolymer (PM fiber) and silk, Cibacron Brilliant Red 3B-A exhibited low exhaustion and fixation rates on both substrates. In contrast, Procion Brilliant Red M 2-B, Remazol Brilliant Blue R, and Remazol Black B demonstrated good fixation properties [1]. The study explicitly states that Cibacron Brilliant Red 3B-A showed poor uptake and fixation under standard reactive dyeing conditions [1].

Textile dyeing Reactive dyes Exhaustion Fixation Color fastness

Chitosan Quantification via Fluorescence Quenching: Linear Range 0.050–2.00 μg/mL and LOD 0.039 μg/mL vs. Alternative Polycations

Cibacron Brilliant Red 3B-A serves as a fluorescent probe for chitosan determination. Under λ_Ex/λ_Em = 285 nm/341 nm, the fluorescence quenching degree (ΔF) is linearly proportional to chitosan concentration from 0.050–2.00 μg/mL (ΔF = 68.78c + 2.648, R² = 0.9992) with a detection limit of 0.039 μg/mL [1]. Comparative studies with glucosamine (chitosan monomer) and poly(allylamine) hydrochloride show similar but significantly less intense photophysical changes—the enhanced response with chitosan is attributed to the polymer's low linear charge density and chiral conformation [2].

Fluorescence assay Chitosan determination Analytical chemistry Pharmaceutical analysis

Validated Application Scenarios for Cibacron Brilliant Red 3B-A Based on Quantitative Differentiation Evidence


Lactoperoxidase Purification from Whey via Dye-Ligand Affinity Chromatography

Use Reactive Red 4 immobilized on Sepharose 6B for one-step purification of bovine lactoperoxidase directly from whey without pretreatment. This matrix outperformed 17 other triazine dyes, delivering 86.5% yield and 46.1-fold purification factor [1]. The process utilizes batch mode adsorption and elution with 20 mM acetate buffer (pH 5.0) containing 2 M NaCl, achieving >80% purity by SDS-PAGE [1]. This scenario is optimal for dairy and biotechnology industries seeking high-purity lactoperoxidase for antimicrobial applications.

Chitosan Concentration Determination in Pharmaceutical Formulations

Employ Cibacron Brilliant Red 3B-A as a fluorescence probe for quantifying chitosan in capsules and other formulations. The fluorescence quenching method offers a linear range of 0.050–2.00 μg/mL with a detection limit of 0.039 μg/mL, validated against two real chitosan samples with acceptable recoveries [2]. The method's specificity arises from the dye's enhanced photophysical response to chitosan compared to monomeric glucosamine or poly(allylamine) [3]. This scenario is suitable for quality control laboratories needing a rapid, sensitive alternative to traditional colorimetric assays.

Wastewater Treatment Process Optimization for Azo Dye Effluents

When designing photocatalytic or Fenton-like oxidation systems for textile wastewater containing Cibacron Brilliant Red 3B-A, account for its slower chloride release kinetics (73.2% after 60 min with ball-milled TiO₂) compared to dyes like Astron Pink FG (99.7%) [4]. Alternatively, consider amorphous Fe₇₈Si₉B₁₃ alloy catalyst under UV-vis light, which achieves ~100% color removal within 5 min under optimized conditions (2.0 g/L catalyst, 0.5 M H₂O₂, pH 2) [5]. This scenario guides environmental engineers in selecting appropriate treatment technologies and residence times for this specific dye.

Yeast Hexokinase Inhibition Studies and Dye-Ligand Chromatography Method Development

Utilize Cibacron Brilliant Red 3B-A as a reversible inhibitor of yeast hexokinase with a known K_D of 120 μM and complex formation rate of 0.1 min⁻¹ [6]. The dye protects the enzyme from inactivation by sugar and nucleotide substrates and binds ~2 mol dye per mol enzyme [6]. This application is critical for laboratories developing dye-ligand chromatography protocols for hexokinase purification or studying hexokinase active site interactions. Note that the minimum binding structure is 1-amino-8-naphthol-3,6-disulfonic acid [6].

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